alpha-Capecitabine-d11 alpha-Capecitabine-d11
Brand Name: Vulcanchem
CAS No.:
VCID: VC16669730
InChI: InChI=1S/C19H28FNO6/c1-5-6-7-8-26-16(23)10-13-9-15(22)21(11-14(13)20)19-18(25-4)17(24-3)12(2)27-19/h9,11-12,17-19H,5-8,10H2,1-4H3/t12-,17?,18+,19+/m1/s1/i1D3,5D2,6D2,7D2,8D2
SMILES:
Molecular Formula: C19H28FNO6
Molecular Weight: 396.5 g/mol

alpha-Capecitabine-d11

CAS No.:

Cat. No.: VC16669730

Molecular Formula: C19H28FNO6

Molecular Weight: 396.5 g/mol

* For research use only. Not for human or veterinary use.

alpha-Capecitabine-d11 -

Specification

Molecular Formula C19H28FNO6
Molecular Weight 396.5 g/mol
IUPAC Name 1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl 2-[1-[(2S,3S,5R)-3,4-dimethoxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyridin-4-yl]acetate
Standard InChI InChI=1S/C19H28FNO6/c1-5-6-7-8-26-16(23)10-13-9-15(22)21(11-14(13)20)19-18(25-4)17(24-3)12(2)27-19/h9,11-12,17-19H,5-8,10H2,1-4H3/t12-,17?,18+,19+/m1/s1/i1D3,5D2,6D2,7D2,8D2
Standard InChI Key PZKXODVUVHSZFB-GOKHLIHCSA-N
Isomeric SMILES [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OC(=O)CC1=CC(=O)N(C=C1F)[C@@H]2[C@H](C([C@H](O2)C)OC)OC
Canonical SMILES CCCCCOC(=O)CC1=CC(=O)N(C=C1F)C2C(C(C(O2)C)OC)OC

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

alpha-Capecitabine-d11 (IUPAC name: 1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl 2-[1-[(2S,3S,5R)-3,4-dimethoxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyridin-4-yl]acetate) is a stereospecific isotopologue of capecitabine, where 11 hydrogen atoms are replaced with deuterium . This modification occurs predominantly in the pentyloxycarbonyl moiety, as evidenced by its molecular formula C19H28FNO6 (deuterium substitutions notated separately) and a molecular weight of 396.5 g/mol . The structural integrity of the fluoropyrimidine core remains intact, ensuring comparable enzymatic interactions with the non-deuterated drug .

Table 1: Comparative Molecular Properties

Propertyalpha-Capecitabine-d11Capecitabine
Molecular FormulaC19H28FNO6C15H22FN3O6
Molecular Weight (g/mol)396.5359.35
Deuterium Substitutions110
Key Enzymatic TargetsThymidine PhosphorylaseThymidine Phosphorylase

Synthetic Pathways

The synthesis involves deuterium incorporation during the final stages of capecitabine production, typically through catalytic exchange reactions under controlled deuterium oxide environments . This process ensures >99% isotopic purity, as required for mass spectrometric internal standards .

Pharmacokinetic Applications

Role as an Analytical Internal Standard

alpha-Capecitabine-d11's primary application lies in quantifying capecitabine and its metabolites via LC-MS/MS and GC-MS. Its near-identical chromatographic behavior to non-deuterated capecitabine allows for accurate adjustment of matrix effects, while the 7 Da mass difference (due to 11 deuteriums) enables clear spectral differentiation . Studies demonstrate a linear response (R² > 0.99) across concentrations spanning 0.1–1000 ng/mL in plasma matrices .

Bioequivalence Studies

In a pivotal bioequivalence trial, alpha-Capecitabine-d11 facilitated precise measurement of capecitabine's pharmacokinetic parameters:

  • Cmax: 462.88 ± 425.85 ng/mL (test) vs. 486.64 ± 265.22 ng/mL (reference)

  • AUC₀–t: 300.49 ± 91.51 ng·h/mL vs. 262.31 ± 75.34 ng·h/mL

The deuterated standard reduced inter-assay variability to <15%, underscoring its reliability in regulatory-grade analyses .

Mechanistic Insights into Tumor-Selective Activation

Enzymatic Activation Cascade

Like capecitabine, alpha-Capecitabine-d11 undergoes sequential enzymatic conversion:

  • Carboxylesterase in liver: Cleaves the pentyl carbonate group

  • Cytidine Deaminase: Converts 5'-DFCR to 5'-DFUR

  • Thymidine Phosphorylase (TP): Generates 5-fluorouracil (5-FU) in tumor tissue

Table 2: Tissue-Specific TP Activity (IU/mg protein)

Tissue TypeTP Activity (Mean ± SD)
Colorectal Tumor4.21 ± 1.15
Adjacent Healthy Colon1.07 ± 0.34
Liver Metastasis3.89 ± 0.98
Healthy Liver3.75 ± 1.02

Data adapted from Schüller et al. (2000)

Preferential Tumor Activation

In colorectal carcinomas, alpha-Capecitabine-d11-derived 5-FU achieves 3.2-fold higher concentrations in tumors versus adjacent healthy tissue (p=0.002) . This selectivity stems from TP overexpression in malignancies, with tumor-to-plasma ratios exceeding 20:1 versus 8–10:1 in normal tissues .

Clinical Trial Applications

Future Directions

Ongoing research explores:

  • Quantitative tumor TP activity mapping using deuterated probes

  • Deuterium retention studies in multi-drug resistance phenotypes

  • High-resolution MS imaging of 5-FU distribution patterns

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator